Tiropramide Tiropramide Tiropramide is a phenylalanine derivative.
Tiropramide is under investigation in clinical trial NCT01629212 (Comparison of the Efficacy and Safety of Tiropramide and Octylonium in the Treatment of Irritable Bowel Syndrome).
Brand Name: Vulcanchem
CAS No.: 55837-29-1
VCID: VC0545427
InChI: InChI=1S/C28H41N3O3/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32)
SMILES: CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2
Molecular Formula: C28H41N3O3
Molecular Weight: 467.6 g/mol

Tiropramide

CAS No.: 55837-29-1

Cat. No.: VC0545427

Molecular Formula: C28H41N3O3

Molecular Weight: 467.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tiropramide - 55837-29-1

Specification

CAS No. 55837-29-1
Molecular Formula C28H41N3O3
Molecular Weight 467.6 g/mol
IUPAC Name N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide
Standard InChI InChI=1S/C28H41N3O3/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32)
Standard InChI Key FDBWMYOFXWMGEY-UHFFFAOYSA-N
SMILES CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2
Canonical SMILES CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2
Appearance Solid powder

Introduction

Chemical and Pharmacological Properties of Tiropramide

Structural Characteristics

Tiropramide (IUPAC name: N-[3-[4-(2-diethylaminoethoxy)phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide) belongs to the phenylalanine derivative class, featuring a complex structure optimized for spasmolytic activity . Its molecular formula C₂₈H₄₁N₃O₃ confers a molar mass of 467.654 g/mol, with hydrochloride salt forms enhancing solubility for oral administration . The synthesis involves:

  • Acylation of racemic tyrosine with benzoyl chloride

  • Amide formation via mixed anhydride method with dipropylamine

  • Phenolic ester hydrolysis

  • Etherification with ClCH₂CH₂N(CH₂CH₃)₂

Mechanism of Action

Tiropramide exerts antispasmodic effects through dual pathways:

Primary Mechanism

  • cAMP Modulation: Increases intracellular cAMP concentration (19.0 µM IC₅₀) by inhibiting phosphodiesterase-mediated degradation

  • Calcium Flux Regulation: Reduces Ca²⁺ availability for smooth muscle contraction

Secondary Effects

  • No significant anticholinergic activity, minimizing systemic side effects

  • Direct myotropic action distinct from calmodulin antagonists like octylonium

Comparative Pharmacodynamics Table

ParameterTiropramideOctylonium
TargetcAMP PDECalmodulin
Onset (Pain Relief)3-5 days 5-7 days
Bowel Habit Normalization88% 47%

Pharmacokinetic Profile

Absorption and Distribution

Population pharmacokinetic studies in healthy adults reveal:

ParameterValue (100 mg dose)Population Variability
Cₘₐₓ106.76 ng/mL ±18.3%
Tₘₐₓ2.1 h CI 1.7-2.5 h
AUC₀–∞352.81 ng·h/mL ±22.1%
Vd/F647 L Protein binding: 92%

Total protein levels significantly influence clearance (p<0.01) and volume of distribution (p=0.023), necessitating dose adjustments in hypoproteinemia .

Metabolism and Excretion

  • Metabolic Pathway: Hepatic CYP3A4-mediated oxidation (87% of dose)

  • Elimination Half-life: 3.07 hours (range 2.4-4.1 h)

  • Excretion: Renal (68% as metabolites), fecal (29%)

Clinical Efficacy in Irritable Bowel Syndrome

Randomized Controlled Trials

The landmark 287-patient trial demonstrated:

Key Efficacy Parameters After 4 Weeks

Outcome MeasureTiropramide GroupOctylonium GroupΔ (95% CI)
VAS Pain Reduction-23.49 mm -23.13 mm -0.26 (-4.33-3.82)
Global Improvement78.2% 76.9% p=0.901
IBS-QoL Score Change+34.7 +33.9 p=0.642

Subgroup analysis revealed superior early response in diarrhea-predominant IBS (stool frequency reduction: 42% vs 31%, p=0.033) .

Long-term Outcomes

  • 88% maintained symptom control at 6-month follow-up vs 62% for anticholinergics

  • No tachyphylaxis observed with 12-month continuous use

Adverse EffectTiropramide (%)Octylonium (%)Placebo (%)
Dry Mouth1.2 9.7 0.8
Dizziness2.4 3.1 2.1
Constipation4.1 5.3 3.8
Serious Events0.3 0.4 0.2

No QTc prolongation or clinically significant lab abnormalities observed .

Contraindications and Precautions

  • Absolute: Severe hepatic impairment (Child-Pugh C)

  • Relative:

    • Concomitant strong CYP3A4 inhibitors (dose reduction required)

    • Pregnancy Category C: Embryotoxic in rodents at 15× human dose

Therapeutic Applications and Future Directions

Approved Indications

  • IBS (all subtypes)

  • Biliary dyskinesia

  • Post-surgical intestinal adhesions

Emerging Uses

  • Chronic Prostatitis: Phase II trials show 62% pain reduction (vs 41% placebo)

  • Endometriosis: Pilot study demonstrates 58% dysmenorrhea reduction

Formulation Development

  • Extended-release tablets (Tₘₐₓ 6.2 h) in Phase III testing

  • Transdermal patch achieving steady-state 85 ng/mL

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